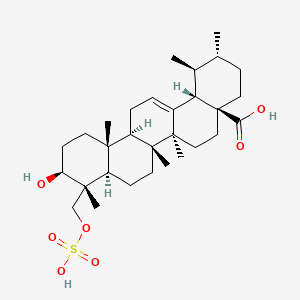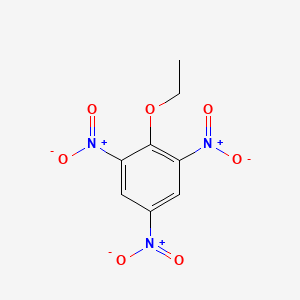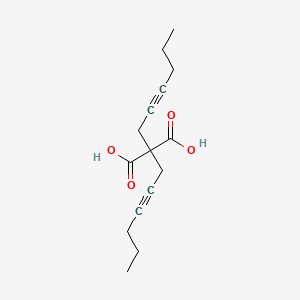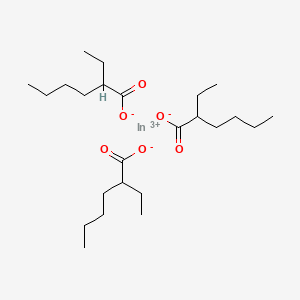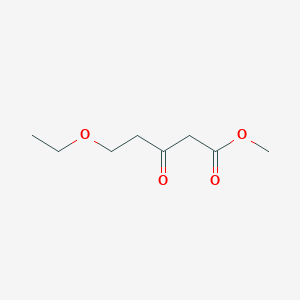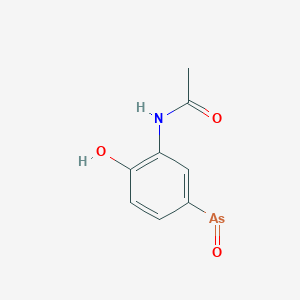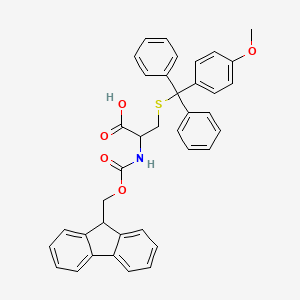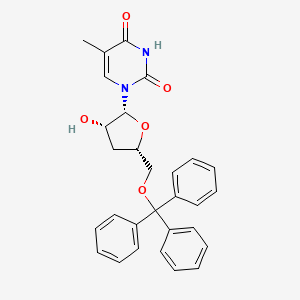
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is characterized by the presence of a trityl group at the 5’-position and a deoxy modification at the 3’-position of the pentofuranosyl ring. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs used in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine typically involves the protection of the hydroxyl groups of thymidine, followed by selective deoxygenation and tritylation. One common method involves the reaction of 5’-O-trityl-2’,3’-thymidinene with hypobromous acid to yield 2,2’-anhydro-5-bromo-1-(3’-bromo-3’-deoxy-5’-O-trityl-beta-D-arabinofuranosyl)-6-hydroxy-5,6-dihydrothymine . This intermediate can then be converted into the desired compound through deoxygenation and deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective deoxygenation steps are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the pentofuranosyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3’-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hypobromous acid are used for selective oxidation.
Reduction: Phosphine reagents like triphenylphosphine are used for deoxygenation.
Substitution: Nucleophilic reagents are used under mild conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions include various protected and deprotected nucleoside analogs, which are valuable intermediates in the synthesis of antiviral and anticancer agents.
Scientific Research Applications
1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Industry: The compound is used in the large-scale synthesis of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine involves its incorporation into DNA or RNA chains during nucleic acid synthesis. The presence of the trityl group and deoxy modification can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
1-(3-beta-Azido-2,3-dideoxy-5-O-trityl-beta-D-threopenta-furanosyl)thymine: This compound has an azido group at the 3’-position, making it a potent antiviral agent.
2,3’-Anhydro-1-(2-deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine: This compound has an anhydro modification, which affects its chemical reactivity.
Uniqueness: 1-(3-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)thymine is unique due to its specific deoxy and trityl modifications, which confer distinct chemical properties and biological activities. These modifications make it a valuable tool in the synthesis of nucleoside analogs and in the study of nucleic acid-related processes.
Properties
CAS No. |
122857-57-2 |
|---|---|
Molecular Formula |
C29H28N2O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-26(20)33)27-25(32)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,27+/m0/s1 |
InChI Key |
XYMZBTFKUMWINB-OHSXHVKISA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



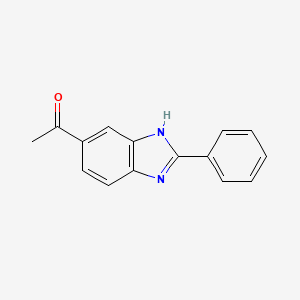
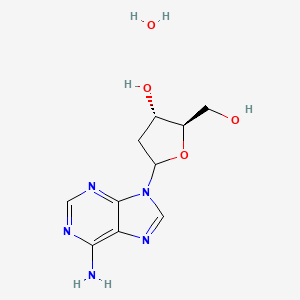
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
